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Compound of Interest

Compound Name: AZ12672857

Cat. No.: B15572568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor AZ12672857, focusing on its

cross-reactivity profile with other kinases. Due to the limited availability of public

comprehensive kinase screening data for AZ12672857, this document summarizes the

currently available inhibitory activities and provides a framework for comparing its performance

against other kinases.

Quantitative Data Summary
AZ12672857 has been identified as a potent and orally active inhibitor of the Ephrin type-B

receptor 4 (EphB4) and Src kinases. The following table summarizes the known half-maximal

inhibitory concentrations (IC50) of AZ12672857 against its primary targets and a selection of

other kinases.
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Kinase Target IC50 (nM) Cell Line/Assay Condition

Primary Targets

EphB4 1.3 -

c-Src 2 c-Src transfected 3T3 cells

Off-Target Kinases

p-PDGFR-β 58 MG63 cells

p-KDR (VEGFR2) 240 HUVEC cells

Other Enzymes

CYP2C9 >5,000 -

CYP3A4 >5,000 -

CYP1A4 >10,000 -

CYP2D6 >10,000 -

CYP2C19 >10,000 -

Note: A comprehensive kinase selectivity profile for AZ12672857, such as data from a

KINOMEscan panel, is not publicly available at the time of this publication. The data presented

here is based on initial characterizations of the compound. Researchers are encouraged to

perform broader kinase panel screening to fully elucidate the selectivity profile of AZ12672857.

Experimental Protocols
The following is a generalized protocol for determining the IC50 values of a kinase inhibitor,

which is a standard method for assessing potency and cross-reactivity.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase
Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.
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Materials:

Recombinant human kinases of interest

Kinase-specific substrate

AZ12672857 (or other test inhibitor)

ATP (Adenosine triphosphate)

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (or similar)

384-well white assay plates

Plate-reading luminometer

Procedure:

Inhibitor Preparation: Prepare a serial dilution of AZ12672857 in DMSO. A typical starting

concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each inhibitor concentration to

the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and wells

without enzyme (100% inhibition).

Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and

its specific substrate in the kinase assay buffer. Add this mixture to all wells of the assay

plate.

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay

buffer to all wells. The final ATP concentration is typically at or near the Km for each specific

kinase.

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes)

to allow the enzymatic reaction to proceed.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b15572568?utm_src=pdf-body
https://www.benchchem.com/product/b15572568?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ADP Detection:

Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and

produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

Data Acquisition: Read the luminescence in each well using a plate-reading luminometer.

Data Analysis:

Subtract the background luminescence (wells without enzyme) from all readings.

Normalize the data by setting the "no inhibitor" control as 100% activity and the "no

enzyme" control as 0% activity.

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways of the primary targets of AZ12672857,

EphB4 and Src, and indicate the point of inhibition.
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To cite this document: BenchChem. [AZ12672857: A Comparative Guide to Kinase Cross-
Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572568#cross-reactivity-of-az12672857-with-
other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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